molecular formula C40H26 B14508025 1,2,3,4-Tetraphenylpyrene CAS No. 62749-75-1

1,2,3,4-Tetraphenylpyrene

Cat. No.: B14508025
CAS No.: 62749-75-1
M. Wt: 506.6 g/mol
InChI Key: BOHFWWWQMGFMPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetraphenylpyrene can be synthesized through various methods. One common approach involves the cyclization of biphenyl intermediates. This method typically requires the use of catalysts and specific reaction conditions to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetraphenylpyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetraphenylpyrene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetraphenylpyrene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the photophysical properties of the compound, making it useful in various applications such as organic field-effect transistors and light-emitting devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetraphenylpyrene is unique due to its high photoluminescence efficiency and rigid structure, which make it particularly valuable in the development of organic semiconductors and light-emitting devices. Its ability to undergo various chemical reactions also enhances its versatility in scientific research and industrial applications .

Properties

CAS No.

62749-75-1

Molecular Formula

C40H26

Molecular Weight

506.6 g/mol

IUPAC Name

1,2,3,4-tetraphenylpyrene

InChI

InChI=1S/C40H26/c1-5-14-27(15-6-1)34-26-32-23-13-22-31-24-25-33-36(28-16-7-2-8-17-28)37(29-18-9-3-10-19-29)38(30-20-11-4-12-21-30)40(34)39(33)35(31)32/h1-26H

InChI Key

BOHFWWWQMGFMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC4=C3C5=C(C=C4)C(=C(C(=C25)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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